(5-Chlorobenzo[d]thiazol-2-yl)methanamine
Overview
Description
“(5-Chlorobenzo[d]thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.67 .
Physical And Chemical Properties Analysis
“(5-Chlorobenzo[d]thiazol-2-yl)methanamine” is a light gray solid with a melting point of 217.9–218.1 °C . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Antiviral Activity
(5-Chlorobenzo[d]thiazol-2-yl)methanamine has been explored in the synthesis of derivatives with potential antiviral properties. For instance, derivatives synthesized from 4-chlorobenzoic acid, including those related to the (5-Chlorobenzo[d]thiazol-2-yl)methanamine structure, exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Agent
Compounds derived from (5-Chlorobenzo[d]thiazol-2-yl)methanamine have demonstrated antimicrobial properties. A study focusing on derivatives of this compound revealed significant antibacterial and antifungal activity against various strains including Escherichia coli and Candida albicans (B'Bhatt & Sharma, 2017).
Dyeing Performance
In the field of materials science, derivatives of (5-Chlorobenzo[d]thiazol-2-yl)methanamine have been used in dye synthesis. These derivatives have been applied in dyeing performance on nylon fabric, showcasing their potential in textile industry applications (Malik et al., 2018).
Biocatalyst Applications
(5-Chlorobenzo[d]thiazol-2-yl)methanamine derivatives have been used in stereoselective enzymatic kinetic resolution processes. These derivatives have demonstrated their utility as substrates in biocatalytic reactions, offering potential applications in the field of chiral synthesis (Bencze et al., 2010).
Cancer Research
In cancer research, certain derivatives of (5-Chlorobenzo[d]thiazol-2-yl)methanamine have been synthesized and evaluated for their anti-tumor potential. They showed significant cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology (Ramazani et al., 2014).
Synthesis of Stable Isotope Labeled Compounds
(5-Chlorobenzo[d]thiazol-2-yl)methanamine has been used in the synthesis of stable isotope-labeled compounds, which are valuable in various biological and medicinal studies. These labeled compounds provide crucial insights in the study of metabolic pathways and drug metabolism (Lin et al., 2009).
Antioxidant Properties
Derivatives of (5-Chlorobenzo[d]thiazol-2-yl)methanamine have been studied for their antioxidant properties. These studies revealed that some synthesized compounds possess potent antioxidant activity, which can be beneficial in combating oxidative stress-related diseases (Jaishree et al., 2012).
Antimicrobial Evaluation
Various derivatives of (5-Chlorobenzo[d]thiazol-2-yl)methanamine have been synthesized and evaluated for their antimicrobial properties, showcasing moderate to good inhibition against pathogenic bacterial and fungal strains (Gilani et al., 2016).
Allosteric Modulators of Adenosine Receptors
(5-Chlorobenzo[d]thiazol-2-yl)methanamine derivatives have been investigated as allosteric modulators of adenosine receptors. These studies contribute to the understanding of receptor biology and have implications in the development of novel therapeutic agents (van den Nieuwendijk et al., 2004).
properties
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFULOPFTUQAWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651350 | |
Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[d]thiazol-2-yl)methanamine | |
CAS RN |
933738-03-5 | |
Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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